Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate
Overview
Description
Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H14O5 It is a derivative of phenylacetic acid, characterized by the presence of hydroxy and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate typically involves the esterification of 4-hydroxy-3,5-dimethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-3,5-dimethoxybenzaldehyde.
Reduction: Formation of 2-(4-hydroxy-3,5-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate exerts its effects is primarily through its interaction with biological molecules. The hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Methyl 2-(3,4-dimethoxyphenyl)acetate
- Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate
- 3,5-Dimethoxy-4-hydroxyphenylacetic acid
Comparison: Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate is unique due to the specific positioning of its hydroxy and methoxy groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)16-3)5-9(15-2)11(8)13/h4-5,13H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMFEOFHBFXLNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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